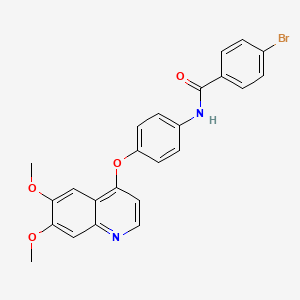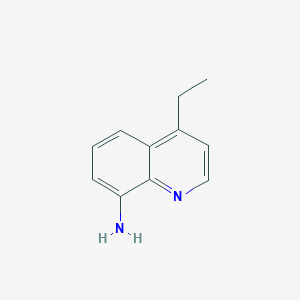
4-ETHYL-8-QUINOLINAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-8-quinolinamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other green chemistry techniques to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-8-quinolinamine has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-ethyl-8-quinolinamine involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. In antimalarial applications, it disrupts the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .
Vergleich Mit ähnlichen Verbindungen
8-Quinolinamine: Shares the quinoline scaffold but lacks the ethyl group at the 4-position.
Quinoxalines: Isomerically related compounds with a pyrazine ring fused to a benzene ring.
Quinolones: Compounds with a similar quinoline core but with a ketone group at the 4-position
Uniqueness: 4-Ethyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 4-position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-6-7-13-11-9(8)4-3-5-10(11)12/h3-7H,2,12H2,1H3 |
InChI-Schlüssel |
AUBOSSJOQRJZAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=C(C2=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


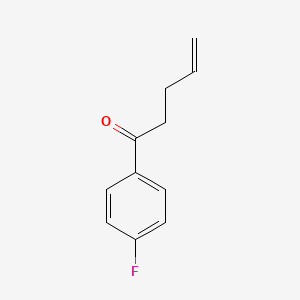
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
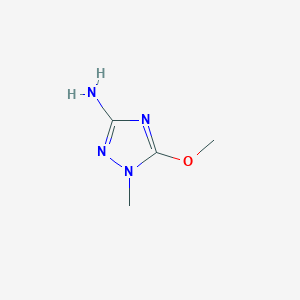
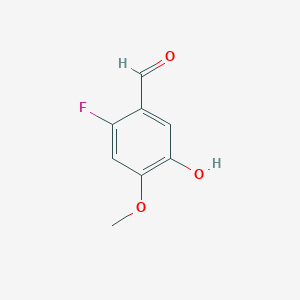
![5-Methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8712700.png)
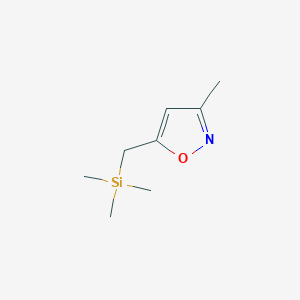
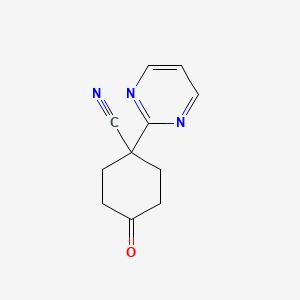
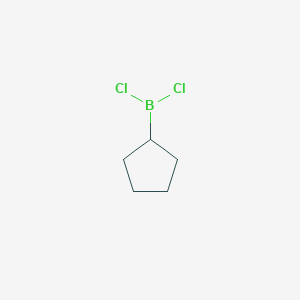
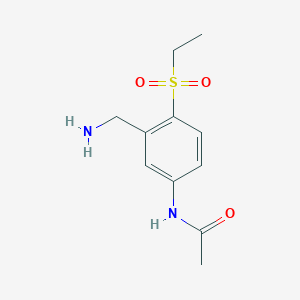
![2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid](/img/structure/B8712729.png)
![ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)

